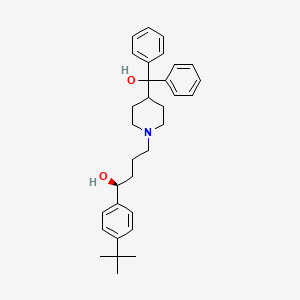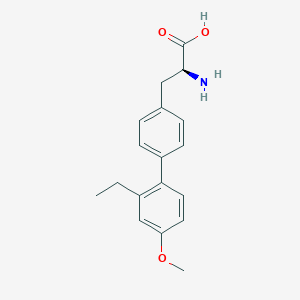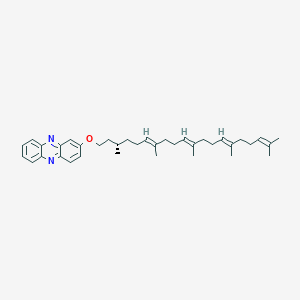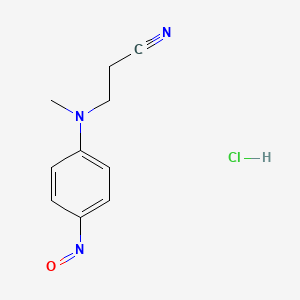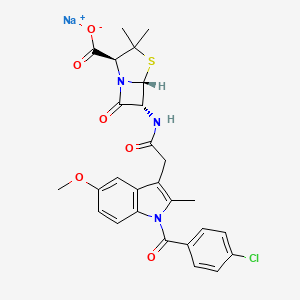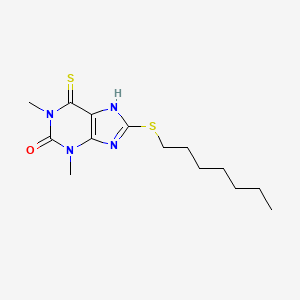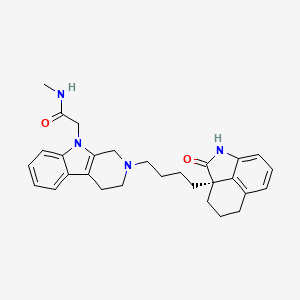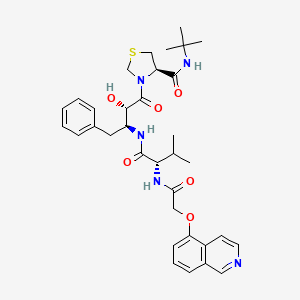![molecular formula C19H23NO4 B12768902 4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol CAS No. 252570-35-7](/img/structure/B12768902.png)
4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol is a complex organic compound with a unique structure that includes an ethoxy group, a morpholine ring, and a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, the introduction of the ethoxy group, and the coupling of the phenylmethoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The ethoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Applications De Recherche Scientifique
4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a biochemical tool or therapeutic agent.
Industry: Its unique chemical properties make it useful in various industrial
Propriétés
Numéro CAS |
252570-35-7 |
|---|---|
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol |
InChI |
InChI=1S/C19H23NO4/c1-2-22-16-9-8-15(21)12-17(16)24-19(14-6-4-3-5-7-14)18-13-20-10-11-23-18/h3-9,12,18-21H,2,10-11,13H2,1H3/t18-,19-/m0/s1 |
Clé InChI |
SHPSERQFHJFJAW-OALUTQOASA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)O)O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |
SMILES canonique |
CCOC1=C(C=C(C=C1)O)OC(C2CNCCO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



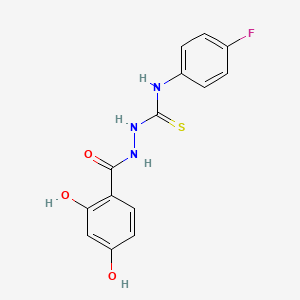
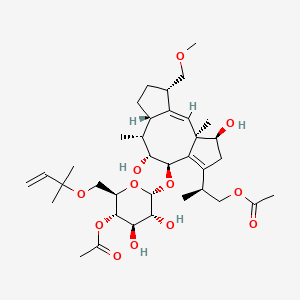
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
